Dihydroxyfluoroprogesterone

Description

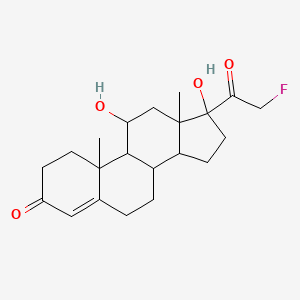

Dihydroxyfluoroprogesterone (DHFP) is a synthetic steroid derivative structurally related to progesterone, featuring two hydroxyl (-OH) groups and a fluorine substituent on its steroidal backbone. Fluorination and hydroxylation are critical modifications known to enhance metabolic stability, receptor binding affinity, and bioavailability in steroid derivatives .

Properties

Molecular Formula |

C21H29FO4 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,24,26H,3-8,10-11H2,1-2H3 |

InChI Key |

MYHOAFKYKANCBW-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CF)O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences

DHFP’s uniqueness lies in its combination of hydroxyl and fluorine groups, which differentiate it from natural progesterone and other synthetic analogs. Below is a comparative analysis of DHFP and structurally related compounds:

| Compound | Structural Features | Biological Activity/Applications |

|---|---|---|

| Dihydroxyfluoroprogesterone | Two hydroxyl groups, one fluorine substituent | Hypothesized enhanced receptor affinity and metabolic stability (inferred from fluorinated analogs) |

| Progesterone | Natural steroid; no fluorine or extra hydroxyl | Regulates menstrual cycle, pregnancy support |

| Dydrogesterone | Δ6-methyl group | High oral bioavailability; treats endometriosis |

| 17-Hydroxyprogesterone | Hydroxyl group at C17 | Precursor in cortisol synthesis |

| Mifepristone | Substituted phenyl group at C11 | Progesterone receptor antagonist; used in medical abortion |

| 1-Dehydroprogesterone | Dehydrogenation at C1 | Experimental use in hormone metabolism studies |

Table 1: Structural and functional comparison of DHFP with progesterone analogs

Impact of Fluorine and Hydroxyl Groups

- Fluorine : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in steroid receptors and reduces metabolic degradation. For example, fluorinated pyrrolidine derivatives show increased potency depending on fluorine positioning . In DHFP, the fluorine atom likely stabilizes interactions with the progesterone receptor’s ligand-binding domain.

Pharmacological and Biochemical Insights

Receptor Binding and Selectivity

While DHFP’s exact binding affinity is undocumented, fluorinated steroids such as mifepristone demonstrate that even minor structural changes (e.g., fluorine or phenyl substitutions) drastically alter receptor interactions. Mifepristone’s antagonistic activity contrasts with DHFP’s presumed agonistic or mixed activity due to its hydroxyl-rich structure .

Metabolic Stability

Fluorine substituents in compounds like 2-(difluoromethyl)-3-fluorophenol reduce cytochrome P450-mediated metabolism, suggesting DHFP may have a longer half-life than progesterone . Hydroxyl groups could further modulate glucuronidation or sulfation pathways.

Comparative Potency and Toxicity

- Potency : Fluorinated analogs in pyrrolidine and naphthalene derivatives show IC50 values sensitive to fluorine positioning (e.g., 18.00–25.00 µM in difluorophenylpyrrolidines) . DHFP’s activity may similarly depend on fluorine placement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.